tert-Potassium decanoate

Description

Contextualization within Branched Fatty Acid Salt Chemistry

Branched fatty acids are characterized by their branched-chain structure. ontosight.ai Salts derived from these acids, such as tert-potassium decanoate (B1226879), are a subject of interest in various industrial applications. The branching in the fatty acid chain can influence the physical and chemical properties of the resulting salt, such as its solubility and melting point. The study of branched fatty acid salts is a specialized area within organic chemistry that explores how these structural variations impact the compound's function in different systems.

Significance of Alkyl Carboxylate Anions in Contemporary Chemical Systems

Alkyl carboxylate anions are the conjugate bases of carboxylic acids and play a fundamental role in organic chemistry. fiveable.me The carboxylate anion group is significant in many biochemical and chemical systems. nih.govacs.org These anions are stabilized by resonance, which delocalizes the negative charge between the two oxygen atoms, rendering them less basic and more stable than alkoxide ions. wikipedia.orgmsu.edu This stability is a key factor in the acidity of carboxylic acids.

Carboxylate anions are good nucleophiles and can react with alkyl halides to form esters. wikipedia.org Their nucleophilicity is weaker than hydroxide (B78521) and alkoxide ions but stronger than halide anions in polar aprotic solvents. wikipedia.org The orientation of carboxylate anions at interfaces, such as the water-air interface, is a subject of research, with studies showing that the tilt angle of the carboxylate group is influenced by the size of the substituent. nih.govacs.org

Overview of Academic Inquiry Directions for Complex Organic Potassium Salts

Complex organic potassium salts are a diverse group of compounds with a wide range of applications and research interests. Academic inquiry into these salts spans various fields, from materials science to biochemistry.

Recent research has focused on the use of organic potassium salts in the development of porous carbon nanomaterials, offering a greener alternative to traditional synthesis methods. researcher.life In the field of agriculture, the efficacy of organic potassium salts like potassium citrate, gluconate, and humate as biostimulants for plant nutrition is being investigated. researcher.life These organic salts are seen as potentially beneficial for improving mineral balance and influencing digestive fermentations. nih.gov

Furthermore, the role of dietary organic potassium salts in human nutrition and metabolism is an area of active study. researchgate.netnih.gov Research suggests that these salts, primarily found in plant-based foods, can help neutralize dietary acid load, which may have long-term benefits for bone and protein status. researchgate.net The global trade and supply chain of potassium salts are also being analyzed from a complex network perspective to understand trade patterns and ensure supply security. plos.org

Detailed Research Findings

Recent studies have provided detailed insights into the properties and potential applications of tert-potassium decanoate and related compounds.

| Property | Value |

| Molecular Formula | C₁₀H₁₉KO₂ ontosight.ai |

| Molecular Weight | 220.36 g/mol ontosight.ai |

| Appearance | White or off-white powder ontosight.ai |

| Solubility | Soluble in water ontosight.ai |

This table summarizes the key physical and chemical properties of this compound.

The synthesis of potassium decanoate can be achieved by reacting decanoic acid with potassium hydroxide in demineralized water. Another method involves the reaction of the free fatty acid with a bicarbonate or carbonate salt in a suitable solvent. google.com

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

94248-74-5 |

|---|---|

Formule moléculaire |

C10H19KO2 |

Poids moléculaire |

210.35 g/mol |

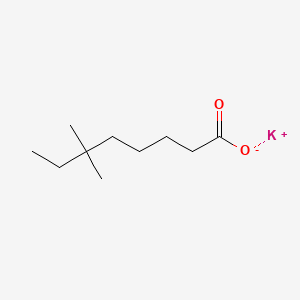

Nom IUPAC |

potassium;6,6-dimethyloctanoate |

InChI |

InChI=1S/C10H20O2.K/c1-4-10(2,3)8-6-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1 |

Clé InChI |

ZDEBKRNANDSLJS-UHFFFAOYSA-M |

SMILES canonique |

CCC(C)(C)CCCCC(=O)[O-].[K+] |

Origine du produit |

United States |

Synthetic Methodologies and Strategic Pathways for Tert Potassium Decanoate

Precursor Synthesis and Regiospecific Functionalization Strategies for Branched Decanoic Acids

The cornerstone of synthesizing tert-potassium decanoate (B1226879) lies in the effective creation of its carboxylic acid precursor, tert-decanoic acid. This requires sophisticated organic synthesis techniques to introduce branching at a specific position along the carbon chain.

Achieving stereoselectivity in the synthesis of branched carboxylic acids is a significant challenge in organic chemistry. When applied to precursors of tert-potassium decanoate, these methods aim to control the three-dimensional arrangement of atoms around a chiral center, should one be present in a related analogue. While tert-decanoic acid itself is not chiral, the methodologies for creating chiral branched structures are relevant to the synthesis of its more complex analogues.

One prominent strategy involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the reactant to guide the reaction towards the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed.

Another powerful technique is asymmetric catalysis, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For instance, organocatalysis has been shown to be effective in the enantioselective α-coupling of carboxylic acids to α-branched aldehydes, providing a pathway to chiral tert-alkyl carboxylates. acs.org This method utilizes a chiral primary amine catalyst in combination with an oxidant to facilitate the reaction. acs.org

Biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective route to chiral molecules. Cytochrome P450 monooxygenases, for example, have been identified that can perform regio- and enantio-selective hydroxylation of fatty acids like decanoic acid. manchester.ac.ukresearchgate.net While this specific example leads to a hydroxylated product, it demonstrates the potential of enzymes to create specific stereoisomers of functionalized fatty acids which could serve as precursors to more complex branched structures.

Derivatization of carboxylic acids is a common practice in analytical chemistry to enhance their detectability and separation, but the underlying reactions are also fundamental to synthetic chemistry for creating analogues. nih.govresearchgate.net For tert-decanoic acid, derivatization can be used to create a library of related compounds for various research applications.

A common derivatization targets the carboxyl group. For instance, esterification, the reaction of a carboxylic acid with an alcohol, produces an ester. This can be achieved under acidic conditions or by using coupling agents. Amide formation, reacting the carboxylic acid with an amine, is another key transformation, often facilitated by reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov

A novel derivatization agent, 4-(2-(aminooxy)ethyl)-N,N,N-trimethylbenzenaminium (4-APEBA), has been developed for the selective labeling of carboxylic acids under mild conditions, which could be adapted for the synthesis of tert-decanoic acid analogues. nih.gov

The table below summarizes some targeted derivatization techniques applicable to tert-decanoic acid.

| Derivatization Technique | Reagents | Functional Group Formed |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amidation | Amine, Coupling Agent (e.g., EDC) | Amide |

| Reduction | Reducing Agent (e.g., LiAlH4) | Primary Alcohol |

| Halogenation (e.g., Hunsdiecker reaction) | Thallium(I) salt of acid, Bromine | Alkyl Halide |

Salt Formation Mechanisms and Process Optimization for Potassium Carboxylates

The most straightforward and common method for preparing potassium carboxylates is through the direct neutralization of the corresponding carboxylic acid with a potassium base. thieme-connect.delibretexts.org This acid-base reaction is typically rapid and results in the formation of the salt and water.

Common potassium bases used for this purpose include:

Potassium hydroxide (B78521) (KOH) acs.org

Potassium carbonate (K2CO3)

Potassium bicarbonate (KHCO3)

The reaction can be performed in a variety of solvents, with water and alcohols being common choices due to their ability to dissolve both the carboxylic acid and the potassium base. thieme-connect.de A solvent-free approach, known as grindstone neutralization, has also been reported for the preparation of various carboxylate salts, offering a more environmentally friendly alternative. researchgate.netmedcraveonline.com In this method, the solid reactants are ground together, and the heat generated by the friction can be sufficient to initiate and complete the reaction. researchgate.netmedcraveonline.com

Process optimization for direct neutralization involves considering factors such as stoichiometry, solvent selection, temperature, and reaction time to ensure complete conversion and high purity of the final product.

The following table outlines typical conditions for direct neutralization.

| Potassium Base | Solvent | Temperature | Key Considerations |

| Potassium Hydroxide (KOH) | Water, Ethanol | Room Temperature to Reflux | Highly exothermic reaction, requires good temperature control. |

| Potassium Carbonate (K2CO3) | Water, Methanol | Room Temperature to Reflux | Less basic than KOH, may require heating to drive the reaction to completion. |

| Potassium Bicarbonate (KHCO3) | Water | Room Temperature | Mildest of the common bases, suitable for sensitive substrates. |

Beyond direct neutralization, more advanced synthetic strategies such as transmetallation and counterion exchange can be employed for the formation of this compound.

Transmetallation is an organometallic reaction that involves the transfer of a ligand from one metal to another. wikipedia.org In the context of synthesizing this compound, a pre-formed organometallic reagent containing the tert-decanoate group could react with a simple potassium salt, resulting in the transfer of the carboxylate ligand to the potassium ion. While less common for simple salt formation, transmetallation is a key step in many catalytic cross-coupling reactions and can be a powerful tool for creating specific metal-ligand bonds. nih.govacs.org

Counterion exchange , also known as ion exchange, is a process in which an ion in a compound is replaced by another ion from a different substance. acs.org To synthesize this compound via this route, one could start with a salt of tert-decanoic acid with a different cation (e.g., sodium tert-decanoate or a heavy metal tert-decanoate) and expose it to a potassium-containing salt or an ion-exchange resin loaded with potassium ions. acs.orgbelnauka.by The equilibrium of the reaction will favor the formation of the most stable or least soluble salt, which can be manipulated by adjusting the reaction conditions.

Novel Synthetic Routes to Highly Branched Potassium Decanoate Isomers

The development of novel synthetic routes is a continuous endeavor in organic chemistry, driven by the need for more efficient, selective, and sustainable methods. hilarispublisher.comresearchgate.net For highly branched potassium decanoate isomers, research into new catalytic systems and reaction pathways is crucial.

One area of innovation is in C-H activation, where unreactive carbon-hydrogen bonds are selectively functionalized. This approach could potentially allow for the direct introduction of branching onto a linear fatty acid chain, bypassing the need for a multi-step precursor synthesis.

Another emerging area is the use of photoredox catalysis, which uses light to drive chemical reactions. hilarispublisher.com This can enable unique transformations that are not possible with traditional thermal methods and could be applied to the synthesis of complex branched structures.

Furthermore, computational chemistry and machine learning are increasingly being used to predict and design new synthetic routes. hilarispublisher.com These tools can help chemists to identify promising new reactions and optimize existing ones, accelerating the discovery of novel pathways to compounds like highly branched potassium decanoate isomers.

The exploration of organopotassium reagents in cross-coupling reactions, facilitated by specialized ligands like YPhos, is also a promising avenue for creating complex carbon skeletons that could serve as precursors to highly branched decanoic acids. nih.govacs.org

Exploration of Alkylation and Condensation Reactions in this compound Synthesis

The synthesis of this compound is primarily achieved through acid-base chemistry, which can be classified under the broader category of condensation reactions, as a small molecule (water) is typically formed. The term "alkylation" in this context refers to the formation of the salt with an alkali metal, rather than the addition of an alkyl group to a carbon atom.

The most direct and common method for synthesizing potassium decanoate is through the neutralization of decanoic acid with a potassium base. This reaction is a type of condensation reaction where water is eliminated. wikipedia.org A straightforward example is the reaction between decanoic acid and potassium hydroxide (KOH). nih.govpatsnap.comquora.com In this process, the hydroxide ion from KOH abstracts the acidic proton from the carboxylic acid group of decanoic acid, forming water and the potassium decanoate salt. patsnap.comquora.com The reaction is typically carried out in a suitable solvent, such as demineralized water or an alcohol/water mixture. nih.govgoogle.com

Another approach involves the reaction of decanoic acid with a weaker potassium base, such as potassium carbonate (K₂CO₃) or potassium bicarbonate (KHCO₃). google.com In this case, the reaction produces potassium decanoate, water, and carbon dioxide gas. This method is also considered a type of condensation reaction and can be advantageous due to the milder nature of the base and the formation of gaseous CO₂, which can help drive the reaction to completion.

The choice of base can influence the reaction conditions. Potassium tert-butoxide, a strong, sterically hindered base, is also a viable reagent for the deprotonation of carboxylic acids to form potassium carboxylates. wikipedia.orgsciencemadness.org While highly effective, its application for simple salt formation of a fatty acid like decanoic acid might be less common than using KOH or K₂CO₃ due to cost and handling considerations.

Below is a table summarizing typical condensation reactions for the synthesis of potassium decanoate:

| Reactant 1 | Reactant 2 | Base Catalyst/Reagent | Solvent | Byproduct(s) |

| Decanoic Acid | Potassium Hydroxide | Not Applicable | Water, Ethanol/Water | Water |

| Decanoic Acid | Potassium Carbonate | Not Applicable | Ethanol/Water | Water, Carbon Dioxide |

| Decanoic Acid | Potassium Bicarbonate | Not Applicable | Ethanol/Water | Water, Carbon Dioxide |

| Decanoic Acid | Potassium tert-Butoxide | Not Applicable | Anhydrous Solvents (e.g., THF) | tert-Butanol |

This table is generated based on general chemical principles and information from the search results.

Development of Atom-Economical and Sustainable Synthetic Protocols for this compound

The principles of green chemistry, particularly atom economy, are central to developing sustainable synthetic methods. jocpr.comwikipedia.org Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org

The synthesis of this compound via the neutralization of decanoic acid with potassium hydroxide is an excellent example of an atom-economical reaction. jocpr.com The reaction is an acid-base neutralization that forms the salt and water. quora.com

Reaction: C₉H₁₉COOH + KOH → C₉H₁₉COOK + H₂O

In this reaction, all the atoms from the reactants are incorporated into the final products (potassium decanoate and water), with water being the only byproduct. This results in a high atom economy, minimizing waste generation. jocpr.com

Similarly, the reaction with potassium carbonate also exhibits good atom economy, with the byproducts being water and carbon dioxide, which are generally non-toxic.

To further enhance the sustainability of the synthesis, several factors can be considered:

Solvent Choice: Utilizing green solvents, such as water or ethanol, reduces the environmental impact compared to more hazardous organic solvents. rsc.org The synthesis of potassium decanoate can be effectively carried out in aqueous or ethanolic solutions. nih.govgoogle.com

Energy Efficiency: The neutralization reaction is typically exothermic and can often be performed at or near room temperature, minimizing energy consumption. google.com

The development of sustainable protocols for this compound production aligns with the broader goals of green chemistry by emphasizing high atom economy, the use of environmentally benign solvents, energy efficiency, and the utilization of renewable resources.

Below is a table highlighting the green chemistry aspects of different synthetic routes to potassium decanoate:

| Synthetic Route | Atom Economy | Solvent | Energy Input | Sustainability Aspect |

| Decanoic Acid + KOH | High | Water, Ethanol | Low (often exothermic) | Minimal waste, benign solvent. |

| Decanoic Acid + K₂CO₃ | High | Water, Ethanol | Low | Minimal waste, benign solvent, evolution of CO₂ drives reaction. |

| Biocatalytic Synthesis of Decanoic Acid followed by Neutralization | High (for neutralization step) | Aqueous media | Varies (bioprocess dependent) | Utilizes renewable feedstocks and enzymatic catalysts. nih.govresearchgate.net |

This table is generated based on principles of green chemistry and information from the search results.

Mechanistic Investigations of Reactions Involving Tert Potassium Decanoate and Its Structural Analogues

Proton Abstraction and Basicity Studies of tert-Potassium Decanoate (B1226879) Systems

The efficacy of tert-potassium decanoate as a base is rooted in the electronic and steric properties of the tert-decanoate anion. These factors govern both the kinetic and thermodynamic aspects of the deprotonation processes it facilitates.

Kinetic and Thermodynamic Analysis of Deprotonation Processes Facilitated by the tert-Decanoate Moiety

This compound is classified as a strong base, capable of abstracting weakly acidic protons. The basicity originates from the negative charge on the carboxylate oxygen. The rate of proton abstraction is influenced by factors such as the acidity of the substrate's proton (pKa), the solvent system, and temperature. Polar aprotic solvents are often preferred for reactions involving strong bases like potassium salts because they solvate the potassium cation while leaving the anionic base "naked" and more reactive. In contrast, polar protic solvents can form hydrogen bonds with the base, reducing its reactivity. chemistrysteps.com

The thermodynamics of the deprotonation are dictated by the relative stability of the reactants and products. A deprotonation reaction is favorable if the resulting conjugate acid of the base is weaker (has a higher pKa) than the substrate that was deprotonated. While specific thermodynamic data for this compound is not extensively published, its behavior is analogous to other potassium carboxylates and the widely used potassium tert-butoxide, indicating its capacity to effectively deprotonate substrates to initiate subsequent reactions.

Influence of Steric Hindrance from the Branched Decanoate Structure on Reaction Pathways

Steric hindrance is a critical concept in organic chemistry that describes how a molecule's physical structure and the bulk of its constituent groups can impede its ability to react. chemistrytalk.orgyoutube.com It arises from repulsive forces between the electron clouds of bulky groups, which can slow down or prevent reactants from approaching a reactive site. fastercapital.commasterorganicchemistry.com

In the case of the this compound, the decanoate moiety possesses a quaternary carbon atom bonded to the carboxylate group. This structure imparts significant steric bulk around the basic oxygen atoms. This bulkiness has a profound influence on its reactivity, making it a "sterically hindered" or "bulky" base. khanacademy.org This physical obstruction prevents the base from acting as a nucleophile in many contexts, as it cannot easily access sterically congested electrophilic centers, such as the alpha-carbon in an SN2 reaction. chemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com Instead, it preferentially abstracts sterically accessible protons, a characteristic that is exploited to control the regioselectivity of elimination reactions. masterorganicchemistry.com

| Base | Structure | Steric Hindrance Level | Typical Role |

|---|---|---|---|

| Potassium Hydroxide (B78521) | KOH | Low | Strong Base / Nucleophile |

| Potassium Ethoxide | KOCH₂CH₃ | Moderate | Strong Base / Nucleophile |

| This compound | KOC(O)C(CH₃)₂(C₇H₁₅) | High | Strong, Non-nucleophilic Base |

| Potassium tert-Butoxide | KOC(CH₃)₃ | High | Strong, Non-nucleophilic Base |

Exploration of Elimination Reaction Mechanisms Facilitated by Potassium Carboxylates

Potassium carboxylates, particularly sterically hindered ones, are highly effective at promoting elimination reactions, which convert saturated compounds into unsaturated ones. chemicalnote.com The predominant mechanism in these reactions is the E2 pathway.

Elucidation of E2 Mechanism Pathways and Stereoselectivity

The E2 (bimolecular elimination) reaction is a concerted, one-step mechanism. wikipedia.orgmasterorganicchemistry.com In this single step, the base abstracts a proton from a carbon adjacent to the leaving group (the β-carbon), while the leaving group departs and a double bond forms between the α- and β-carbons. chemistrysteps.comchemicalnote.com The rate of an E2 reaction is dependent on the concentration of both the substrate and the base, making it a second-order reaction. wikipedia.orgmasterorganicchemistry.com

A critical requirement for the E2 mechanism is a specific stereochemical arrangement known as an anti-periplanar conformation. masterorganicchemistry.com In this geometry, the abstracted proton and the leaving group are on opposite sides of the carbon-carbon bond, in the same plane (a dihedral angle of 180°). This alignment allows for optimal orbital overlap in the transition state as the sp³ hybridized carbons rehybridize to sp². wikipedia.org

Bases like this compound play a crucial role in determining the regioselectivity of E2 reactions when multiple β-protons are available. Due to its steric bulk, it preferentially abstracts the proton that is most sterically accessible, which is often on the least substituted β-carbon. This leads to the formation of the less-substituted alkene, known as the Hofmann product, in contrast to less hindered bases that typically yield the more substituted and thermodynamically stable Zaitsev product. khanacademy.orgmasterorganicchemistry.com

Analysis of Competing Reaction Dynamics in this compound Environments

In reactions of alkyl halides, elimination (E2) and nucleophilic substitution (SN2) are often competing pathways. The outcome is heavily influenced by the nature of the base/nucleophile. The SN2 mechanism involves a "backside attack" where the nucleophile approaches the carbon bearing the leaving group from the opposite side. chemistrysteps.comyoutube.com

The significant steric hindrance of this compound makes it a very poor nucleophile. masterorganicchemistry.com Its bulky structure prevents it from effectively attacking an electrophilic carbon, thus suppressing the SN2 pathway. masterorganicchemistry.com Consequently, its function as a base predominates, and the E2 mechanism is strongly favored. This selective reactivity makes bulky bases like this compound and its analogue potassium tert-butoxide essential reagents for synthesizing alkenes via elimination, particularly when substitution is an undesirable side reaction. masterorganicchemistry.comwikipedia.org

| Factor | Favors E2 Pathway | Favors SN2 Pathway |

|---|---|---|

| Base/Nucleophile | Strong, sterically hindered base (e.g., this compound, Potassium tert-butoxide) | Strong, unhindered nucleophile (e.g., HO⁻, CH₃O⁻) |

| Substrate Structure | Tertiary > Secondary > Primary | Methyl > Primary > Secondary (Tertiary does not react) |

| Temperature | Higher temperatures | Lower temperatures |

Characterization of Reaction Intermediates and Transition States in this compound Chemistry

Understanding the high-energy species that exist transiently during a reaction is fundamental to mechanistic chemistry. A key distinction must be made between reaction intermediates and transition states. masterorganicchemistry.com

A reaction intermediate is a relatively stable, albeit short-lived, molecule that exists at a local energy minimum along the reaction coordinate. In contrast, a transition state is a fleeting, high-energy arrangement of atoms that occurs at a local energy maximum. masterorganicchemistry.comyoutube.com It represents the point of highest energy during the conversion of reactants to products and cannot be isolated. masterorganicchemistry.com The energy required to reach the transition state from the reactants is the activation energy (Ea) of the reaction. youtube.comlibretexts.org

In the E2 reaction facilitated by this compound, the process occurs in a single, concerted step without the formation of any reaction intermediates. wikipedia.org The reaction proceeds through a single transition state. In this E2 transition state, several events are occurring simultaneously:

The C-H bond at the β-position is partially broken.

The O-H bond between the decanoate's oxygen and the β-proton is partially formed.

The C=C π bond is partially formed.

The C-X (where X is the leaving group) bond at the α-position is partially broken. chemistrysteps.com

The negative charge is distributed over the base and the leaving group in this transient structure. chemistrysteps.comyoutube.com Due to their extremely short lifetimes (on the order of femtoseconds), transition states cannot be observed directly but are characterized through kinetic studies and computational modeling. masterorganicchemistry.comnih.gov These theoretical models help elucidate the geometry and energy of the transition state, providing insight into the factors that control the reaction's rate and stereochemical outcome. ucsb.edunih.gov

Spectroscopic Probing of Reactive Species Generated in Situ

The in situ generation of reactive species from this compound and its structural analogues is crucial for understanding their reaction mechanisms. Spectroscopic techniques are invaluable tools for the direct or indirect detection and characterization of these transient species. Among these, Electron Paramagnetic Resonance (EPR) spectroscopy is particularly powerful for identifying and studying radical intermediates.

In reactions where this compound or similar carboxylates are proposed to undergo single-electron transfer (SET) processes, EPR spectroscopy can provide direct evidence for the formation of radical species. For instance, the decarboxylation of carboxylates can lead to the formation of alkyl radicals. The EPR spectra of these radicals are characterized by specific g-values and hyperfine coupling constants, which are determined by the interaction of the unpaired electron with nearby magnetic nuclei (e.g., protons).

While direct studies on this compound are not extensively reported in the literature, analogies can be drawn from studies on other carboxylic esters and related compounds. For example, the hydroxyl-radical-initiated reactions of various aliphatic carboxylic esters have been shown to produce radicals that can be detected and characterized by EPR spectroscopy. aip.org In these systems, long-range couplings between the radical center and protons several bonds away can be observed, providing detailed structural information about the radical intermediate. aip.org

The table below summarizes hypothetical EPR spectroscopic data for a decanoate-derived radical, based on typical values observed for similar alkyl and carboxylate-related radicals.

Table 1: Hypothetical EPR Spectroscopic Data for a Decanoate-Derived Radical

| Parameter | Value | Description |

|---|---|---|

| g-value | ~2.0025 | The g-value is a characteristic property of the radical and is influenced by its electronic structure. Values around 2.0023 are typical for organic free radicals. |

| Hyperfine Coupling (α-protons) | 20-25 G | The coupling of the unpaired electron to protons on the carbon atom adjacent to the radical center. This is highly diagnostic of the radical's structure. |

| Hyperfine Coupling (β-protons) | 25-30 G | The coupling of the unpaired electron to protons on the carbon atom two bonds away from the radical center. The magnitude of this coupling depends on the dihedral angle. |

Application of Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing unambiguous evidence for proposed mechanistic pathways. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, or deuterium (D) for hydrogen (H)), researchers can follow the labeled atom's position in the products, thereby elucidating bond-forming and bond-breaking steps.

In the context of reactions involving this compound, isotopic labeling can be employed to investigate several mechanistic questions. For example, in a decarboxylation reaction, labeling the carbonyl carbon with ¹³C would allow for the determination of whether this specific carbon atom is expelled as carbon dioxide. Similarly, deuterium labeling at specific positions on the decanoate alkyl chain can reveal information about hydrogen atom abstraction steps, which are common in radical reactions.

A kinetic isotope effect (KIE) study, where the rate of a reaction with a deuterated substrate is compared to the rate with the non-deuterated substrate, can provide evidence for the involvement of C-H bond cleavage in the rate-determining step of the reaction. For instance, in studies of C-H silylation of heteroaromatics catalyzed by potassium tert-butoxide, kinetic isotope experiments supported a mechanism involving silyl radical addition followed by β-hydrogen scission. caltech.edu

The table below illustrates how isotopic labeling could be applied to study a hypothetical reaction of this compound.

Table 2: Application of Isotopic Labeling in Mechanistic Studies of this compound Reactions

| Labeled Compound | Mechanistic Question Addressed | Expected Outcome for a Radical Decarboxylation Mechanism |

|---|---|---|

| This compound-1-¹³C | Fate of the carboxyl group | The ¹³C label would be found exclusively in the carbon dioxide product. |

| This compound-2,2-d₂ | Involvement of C-H bond cleavage at the α-position | A primary kinetic isotope effect (kH/kD > 1) would be observed if C-H bond cleavage at this position is the rate-determining step. The deuterium atoms would be retained in the resulting alkyl radical intermediate. |

While specific isotopic labeling studies on this compound are not prevalent in the reviewed literature, the principles are well-established in the study of reaction mechanisms of related organic compounds. For example, deuterium labeling has been used to elucidate the mechanism of deoxygenation of xanthates, where D₂O serves as the deuterium atom source for a radical deuteration step. mdpi.com Such approaches could be readily adapted to investigate the intricate mechanistic details of reactions involving this compound and its analogues.

Computational and Theoretical Approaches to Tert Potassium Decanoate Systems

Quantum Chemical Calculations for Prediction of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental in predicting the intrinsic properties of molecules like tert-potassium decanoate (B1226879) at the electronic level. These methods are crucial for understanding its structure and potential chemical reactions.

Density Functional Theory (DFT) Studies of tert-Potassium Decanoate Conformations and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can elucidate the optimal three-dimensional arrangement of atoms (conformations) and the distribution of electrons within the molecule.

Studies on similar potassium salts of amino acids and other carboxylates show that DFT is effective in determining optimized structural parameters and vibrational characteristics. For this compound, key areas of investigation would include the geometry of the ionic bond between the potassium cation (K⁺) and the carboxylate anion (RCOO⁻), the conformational preferences of the bulky tert-butyl group, and the long decanoate carbon chain. The electronic properties, such as the partial charges on the carboxylate oxygen atoms and the potassium ion, dictate the compound's electrostatic potential and its interaction with other molecules. For instance, DFT studies on potassium salts reveal how the alkali metal influences the structural and vibrational characteristics of the molecule orientjchem.orgresearchgate.net.

Table 1: Representative DFT-Calculated Properties for a Potassium Carboxylate System

| Property | Description | Typical Focus of Calculation |

| Bond Lengths & Angles | Determines the equilibrium geometry of the molecule. | Focus on the K-O ionic bond distance and the O-C-O angle of the carboxylate group. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, which can be used to identify the compound and its functional groups. | Calculation of the symmetric and asymmetric stretching frequencies of the COO⁻ group. |

| Partial Atomic Charges | Quantifies the electron distribution across the molecule. | Determines the charge localization on the K⁺ ion and the oxygen atoms of the carboxylate. |

| Hydration Free Energy | Predicts the energy change when the molecule is dissolved in water. | Studies on potassium salts of amino acids show that potassium salts have less negative hydration free energy compared to corresponding lithium and sodium salts orientjchem.orgresearchgate.net. |

This table is illustrative, based on typical DFT studies of potassium carboxylates.

Ab Initio Methods for Elucidating Reaction Energies and Transition State Geometries

Ab initio (from first principles) quantum chemistry methods, such as Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory, provide highly accurate energy calculations for chemical reactions. These methods are instrumental in understanding the reactivity of this compound, for example, in its function as a base or nucleophile.

By calculating the energies of reactants, products, and transition states, chemists can predict the favorability (thermodynamics) and speed (kinetics) of a reaction. For instance, in a reaction where this compound acts as a catalyst, ab initio methods can map the potential energy surface, identifying the lowest energy pathway and the structure of the high-energy transition state nih.govnih.gov. This information is critical for optimizing reaction conditions and predicting outcomes researchgate.net. Computational studies on reactions catalyzed by potassium tert-butoxide, a related potassium salt, have successfully used DFT and ab initio calculations to determine reaction mechanisms and energy profiles nih.gov.

Molecular Dynamics Simulations of this compound in Various Chemical Environments

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the behavior of substances in different environments, such as in solution. researchgate.netbohrium.comnih.gov

Investigation of Ion Pairing and Aggregation Phenomena

In solution, the potassium cation and the decanoate anion can exist as free-solvated ions or associate to form various types of ion pairs. MD simulations are particularly well-suited to explore these phenomena. The simulations can distinguish between:

Contact Ion Pairs (CIPs): The cation and anion are in direct contact.

Solvent-Shared Ion Pairs (SIPs): The cation and anion are separated by a single layer of solvent molecules.

Solvent-Separated Ion Pairs (2SIPs): The ions are separated by two or more solvent layers.

The balance between these states is crucial for understanding the compound's solubility and reactivity. Studies on aqueous solutions of alkali halides and other salts have extensively used MD simulations to characterize these ion-pairing behaviors nih.govpku.edu.cn. For this compound, the long, nonpolar hydrocarbon tail would also lead to aggregation into micelles or other supramolecular structures in polar solvents like water, a process that can be effectively modeled with MD simulations. The simulations can provide data on cluster formation and the dynamics of these aggregates arxiv.orgresearchgate.net.

Table 2: Types of Ion Pairs and Their Characteristics in MD Simulations

| Type of Ion Pair | Description | Key Information from MD |

| Contact Ion Pair (CIP) | K⁺ and RCOO⁻ ions are in direct contact with no intervening solvent molecules. | Inter-ionic distance, stability of the pair, effect on local solvent structure. |

| Solvent-Shared Ion Pair (SIP) | K⁺ and RCOO⁻ are separated by one layer of solvent. | Coordination numbers of ions with solvent, dynamics of solvent exchange. |

| Solvent-Separated Ion Pair (2SIP) | K⁺ and RCOO⁻ maintain their individual solvation shells but are electrostatically associated. | Potential of mean force (PMF) calculations to determine the free energy landscape of ion association. |

Modeling of Solvent Effects on this compound Reactivity and Conformation

The choice of solvent can dramatically alter the behavior of a solute. MD simulations can model these solvent effects by using either explicit solvent models (where individual solvent molecules are included) or implicit models (where the solvent is treated as a continuous medium).

Development of Predictive Models for this compound Chemical Behavior

The ultimate goal of computational and theoretical approaches is to develop models that can accurately predict the chemical and physical behavior of a compound under various conditions. For this compound, this involves integrating insights from both quantum chemical calculations and molecular dynamics simulations.

Models like the Conductor-like Screening Model for Segment Activity Coefficients (COSMO-SAC) use quantum chemistry data to predict thermodynamic properties, such as phase equilibria in different solvents researchgate.netbohrium.comnih.gov. Furthermore, by combining DFT-level accuracy with machine learning, new models can rapidly predict thermodynamic properties like melting points and chemical potentials of salts, bridging the gap between simulation and experiment ornl.govrsc.org.

By systematically studying how changes in molecular structure (e.g., chain length, branching) and environment (e.g., solvent, temperature) affect computed properties, researchers can build robust predictive frameworks. These models enable the rational design of chemical processes, allowing for the selection of optimal solvents and conditions to achieve a desired outcome, such as maximizing reactivity, controlling aggregation, or ensuring solubility, without costly and time-consuming trial-and-error experimentation.

Exploration of Computational Approaches for Reaction Rate Prediction

The prediction of reaction rates for systems involving potassium decanoate and its isomers is a complex task that leverages a variety of computational chemistry techniques. These methods aim to elucidate reaction mechanisms and quantify the energy barriers that govern the speed of a chemical transformation. The primary goal is to calculate the activation energy (Ea), which is the minimum energy required for a reaction to occur. This value is then used in conjunction with principles from theories like Transition State Theory (TST) to estimate the reaction rate constant (k).

A cornerstone of modern computational chemistry for this purpose is Density Functional Theory (DFT) . DFT is a quantum mechanical method used to investigate the electronic structure of molecules. Researchers employ DFT to map out the potential energy surface (PES) of a reaction. A PES is a multi-dimensional landscape that shows the energy of a chemical system as a function of the positions of its atoms. By identifying the lowest energy path from reactants to products on this surface, a reaction pathway can be determined. The highest point along this pathway is the transition state , and the energy difference between the reactants and the transition state corresponds to the activation energy.

For a reaction involving a decanoate anion, such as nucleophilic acyl substitution (e.g., esterification), DFT calculations can model the approach of the nucleophile to the carbonyl carbon, the formation of a tetrahedral intermediate, and the departure of the leaving group. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.

Once the activation energy is determined, the Arrhenius equation provides a fundamental relationship between activation energy and the reaction rate constant:

k = A * e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Ea is the activation energy

R is the universal gas constant

T is the temperature in Kelvin

Computational software packages can calculate the vibrational frequencies of the transition state structure, which helps in confirming its identity and in calculating the pre-exponential factor, thereby allowing for a more complete prediction of the reaction rate.

| Reaction Pathway | Nucleophile | Solvent Model | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| Esterification | Methanol | Water (PCM) | 85.2 |

| Esterification | Ethanol | Water (PCM) | 88.5 |

| Amidation | Ammonia | Water (PCM) | 95.4 |

| Esterification | Methanol | Tetrahydrofuran (PCM) | 102.7 |

This table is illustrative and provides hypothetical data to demonstrate the output of computational studies. PCM refers to the Polarizable Continuum Model, a common method for simulating solvent effects.

Application of Reaction Class Transition State Theory to tert-Decanoate Reaction Pathways

While conventional Transition State Theory (TST) provides a foundational framework for understanding reaction rates by examining the properties of the transition state, its direct application often requires computationally expensive calculations for every specific reaction. Reaction Class Transition State Theory (RC-TST) , an advanced formulation of TST, offers a more efficient alternative for predicting reaction rates for a series of related chemical reactions.

The core principle of RC-TST is that for a "class" of reactions that share a common mechanism and reactive moiety, the properties of the transition state and the resulting reaction rate constant can be systematically estimated without performing exhaustive calculations for each member of the class. This is achieved by performing a highly accurate calculation for one representative "reference reaction" within the class. The rate constants for other reactions in the same class are then derived by applying systematic modifications based on the structural and electronic differences between the new reactants and the reference reactants.

For a potential "tert-decanoate" system, a relevant reaction class could be the nucleophilic acyl substitution at the carboxylate group. This class could include reactions with various nucleophiles (alcohols, amines) or involve different isomers of the decanoate anion.

The application of RC-TST would proceed as follows:

Define the Reaction Class: The class is defined as the reaction of a specific type of nucleophile with the carboxylate group of potassium decanoate isomers. The constant feature is the breaking and forming of bonds at the carbonyl center through a tetrahedral intermediate.

Select and Calculate a Reference Reaction: A specific reaction, for example, the esterification of potassium decanoate with methanol, would be chosen as the reference. High-level quantum mechanical calculations would be performed to accurately determine its potential energy surface, the geometry and vibrational frequencies of its transition state, and its rate constant.

Develop a Model: A predictive model is built that correlates changes in the reactant structure (e.g., the chain branching in a "tert-decanoate" isomer or the nature of the attacking alcohol) to changes in the activation energy. This model might use descriptors such as steric parameters or electronic properties (e.g., partial charges).

Predict Rates for the Class: Using the model, the rate constants for other reactions in the class, such as the esterification of potassium 6,6-dimethyloctanoate with ethanol, can be predicted rapidly without repeating the full-scale computational effort.

This methodology is particularly powerful for screening large numbers of related reactions, for instance, in the design of industrial catalysts or in understanding the reactivity of a family of related compounds. It provides a bridge between high-accuracy theoretical calculations and the practical need for rapid rate prediction across a range of chemical systems. umn.eduscispace.comrsc.org

| Reactant | Method | Relative Activation Energy (ΔEa) (kJ/mol) | Predicted Rate Constant (k) at 298 K (s⁻¹) |

|---|---|---|---|

| Potassium decanoate (Reference) | Full DFT Calculation | 0.0 | 1.5 x 10⁻⁵ |

| Potassium 2-methylnonanoate | RC-TST Model | +2.1 | 6.8 x 10⁻⁶ |

| Potassium 6,6-dimethyloctanoate | RC-TST Model | +5.8 | 1.1 x 10⁻⁶ |

| Potassium 2-ethyl-octanoate | RC-TST Model | +3.5 | 3.7 x 10⁻⁶ |

This table is illustrative. The "Relative Activation Energy" represents the predicted change in the energy barrier compared to the reference reaction, as determined by the RC-TST model.

Advanced Spectroscopic and Analytical Characterization Techniques for Tert Potassium Decanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of molecules in both solution and solid states. For potassium decanoate (B1226879), NMR provides insights into the connectivity and environment of each atom in the decanoate chain.

One-Dimensional and Two-Dimensional NMR Methodologies for Solution and Solid-State Analysis

Solution-State NMR: In a suitable deuterated solvent such as D₂O, the ¹H NMR spectrum of potassium decanoate presents characteristic signals for the protons along its ten-carbon chain. The terminal methyl (CH₃) group protons typically appear as a triplet at the most upfield position (lowest ppm value). The methylene (B1212753) (CH₂) groups adjacent to the methyl and carboxylate groups show distinct multiplets, while the remaining methylene groups in the middle of the chain often overlap, creating a complex multiplet.

The ¹³C NMR spectrum provides complementary information, with the carboxylate carbon (COO⁻) appearing at the most downfield position, typically in the range of 170-185 ppm. princeton.edu Dissociation of the carboxylic acid to its carboxylate form generally leads to a downfield shift for this carbon signal. princeton.edu Each carbon atom in the alkyl chain gives a distinct signal, allowing for a complete carbon backbone assignment.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Decanoate Anion in Solution (Note: These are estimated values and can vary based on solvent and concentration.)

| Carbon Position | Proton Signal | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| 1 (-COO⁻) | - | - | ~180-185 |

| 2 (-CH₂COO⁻) | α-H (triplet) | ~2.2 | ~35-40 |

| 3 | β-H (multiplet) | ~1.6 | ~25-30 |

| 4-8 | -CH₂- (multiplet) | ~1.3 | ~29-32 |

| 9 | -CH₂- (multiplet) | ~1.3 | ~22-24 |

| 10 (-CH₃) | -CH₃ (triplet) | ~0.9 | ~14 |

Two-Dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to resolve ambiguities. wikipedia.orgcreative-biostructure.com

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons, confirming the connectivity of the alkyl chain. Cross-peaks would connect the terminal methyl protons to their neighboring methylene protons, and subsequently trace the couplings along the chain to the α-methylene group. wikipedia.orglongdom.org

HSQC: This experiment correlates proton signals with their directly attached carbon atoms. wikipedia.org An HSQC spectrum of potassium decanoate would definitively assign each proton signal to its corresponding carbon in the chain, resolving the overlap observed in the 1D ¹H spectrum. nih.gov

Solid-State NMR (ssNMR): For analyzing the compound in its solid powder form, solid-state NMR techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) are used. princeton.edunih.gov These methods provide information on the molecular structure and packing in the solid state. The chemical shifts in ssNMR can differ from solution-state NMR due to packing effects and the absence of solvent interactions. princeton.edu For potassium salts, ³⁹K NMR can also be employed, although it is complicated by the quadrupolar nature of the potassium nucleus, which often results in broad signals. huji.ac.ilnih.gov The asymmetry of the environment around the potassium ion directly influences the signal width. huji.ac.il

Advanced NMR Techniques for Stereochemical Assignment

Standard decanoic acid is an achiral molecule, meaning it does not have stereocenters. Therefore, techniques for stereochemical assignment are not applicable to potassium decanoate itself.

However, if the decanoate chain were to be substituted to create one or more chiral centers, advanced NMR methods would be essential for determining the relative and absolute stereochemistry. These techniques include:

Chiral Derivatizing Agents (CDAs): The chiral carboxylic acid could be reacted with a chiral agent to form diastereomers. These diastereomers would exhibit distinct signals in the NMR spectrum, allowing for their differentiation and quantification.

Nuclear Overhauser Effect (NOE) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about which atoms are close in space, even if they are not directly bonded. wordpress.com In a rigid, chiral derivative, NOE correlations can help determine the relative orientation of substituents. wordpress.com

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for establishing the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction (SCXRD) provides the most detailed structural information, including bond lengths, bond angles, and crystal packing. rsc.org To perform this analysis, a suitable single crystal of potassium decanoate must be grown.

The resulting data would reveal:

Coordination of the Potassium Ion: The geometry of the potassium ion's interaction with the oxygen atoms of the carboxylate groups from neighboring decanoate anions.

Conformation of the Decanoate Chain: The exact conformation (e.g., all-trans) of the alkyl chain.

Crystal Packing: Long-chain carboxylate salts often arrange into bilayer structures, with the polar carboxylate head groups and potassium ions forming an ionic layer, and the nonpolar alkyl tails interacting via van der Waals forces.

Interactive Table: Representative Crystallographic Data for a Potassium Carboxylate (Note: This is hypothetical data based on similar known structures, as specific single-crystal data for potassium decanoate is not readily available.)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.8 |

| b (Å) | ~11.6 |

| c (Å) | ~29.7 |

| β (°) | ~95.4 |

| Z (Formula units per cell) | 4 |

Powder X-ray Diffraction (PXRD) for Polymorphism and Bulk Structure Characterization

Powder X-ray Diffraction (PXRD) is performed on a microcrystalline (powder) sample and is used to identify the crystalline phases present in a bulk sample. mdpi.com For potassium decanoate, PXRD is valuable for:

Phase Identification: The resulting diffraction pattern serves as a "fingerprint" for the crystalline form of potassium decanoate, allowing for confirmation of its identity against a known standard.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. PXRD can identify which polymorph is present or if a mixture of forms exists.

Purity Analysis: The technique can detect the presence of crystalline impurities, such as unreacted decanoic acid or other salts.

The diffraction pattern consists of a plot of diffraction angle (2θ) versus intensity. The positions and relative intensities of the peaks are characteristic of the substance's crystal structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For an ionic compound like potassium decanoate, the analysis typically focuses on the decanoate anion.

The molecular weight of potassium decanoate (C₁₀H₁₉KO₂) is approximately 210.35 g/mol . alfa-chemistry.com In a typical mass spectrometry experiment using a technique like electrospray ionization (ESI), one would expect to observe the decanoate anion [CH₃(CH₂)₈COO]⁻ at an m/z corresponding to its molecular weight (approximately 171.14).

Under fragmentation conditions (e.g., in tandem MS/MS), the decanoate anion would break apart in a predictable manner. Key fragmentation pathways would include:

Loss of Carbon Dioxide: A characteristic fragmentation for carboxylates is the loss of CO₂ (44 Da), which would produce a nonyl anion fragment.

Alkyl Chain Cleavage: Fragmentation can also occur along the hydrocarbon chain, leading to a series of smaller fragments.

Interactive Table: Predicted Mass Spectrometry Data for Decanoate Anion

| m/z (Daltons) | Proposed Ion/Fragment | Formula |

|---|---|---|

| 171.14 | [M-K]⁻ (Decanoate Anion) | [C₁₀H₁₉O₂]⁻ |

| 127.15 | [M-K-CO₂]⁻ (Nonyl Anion) | [C₉H₁₉]⁻ |

This comprehensive analytical approach, combining NMR, X-ray diffraction, and mass spectrometry, provides a detailed and robust characterization of the molecular and solid-state structure of potassium decanoate.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in tert-potassium decanoate. The spectra are characterized by the vibrational modes of the carboxylate group (COO⁻) and the hydrocarbon backbone.

The FTIR spectrum of potassium carboxylates typically shows a strong asymmetric stretching vibration of the COO⁻ group in the region of 1550-1610 cm⁻¹ and a weaker symmetric stretching vibration between 1400 and 1450 cm⁻¹. researchgate.net The C-H stretching vibrations of the alkyl chain are expected in the 2800-3000 cm⁻¹ region. Raman spectroscopy is complementary to FTIR and is particularly useful for observing the symmetric vibrations of the molecule.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretching | 2850-2970 | 2850-2970 |

| COO⁻ asymmetric stretching | 1550-1610 | Weak or inactive |

| COO⁻ symmetric stretching | 1400-1450 | 1400-1450 |

This table summarizes the key expected vibrational frequencies for the functional groups in this compound as observed by FTIR and Raman spectroscopy.

Chromatographic Methods for Purity Assessment and Complex Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from complex mixtures. The choice of method depends on the volatility and polarity of the analyte.

Due to the low volatility of the potassium salt, direct analysis of this compound by gas chromatography (GC) is not feasible. researchgate.netsigmaaldrich.com However, the tert-decanoate moiety can be analyzed after conversion to a more volatile derivative. researchgate.netgcms.cz This is typically achieved by acidifying the salt to form the free carboxylic acid, followed by esterification. A common derivatization approach is silylation, where a reagent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) is used to convert the carboxylic acid into its corresponding trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ester. researchgate.netnih.gov These derivatives are sufficiently volatile for GC analysis. researchgate.net

The resulting ester can then be separated on a non-polar or medium-polarity capillary column and detected using a flame ionization detector (FID) or a mass spectrometer (GC-MS).

Table 4: Hypothetical GC Method for the Analysis of Derivatized tert-Decanoic Acid

| Parameter | Condition |

|---|---|

| GC System | Gas Chromatograph with Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium, constant flow 1 mL/min |

| Oven Program | 100 °C (1 min), ramp at 10 °C/min to 280 °C, hold for 5 min |

| Derivatizing Agent | MTBSTFA |

| Injection Volume | 1 µL (splitless) |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temperature | 150 °C |

This interactive table details a hypothetical but typical gas chromatography method for the analysis of the tert-decanoate moiety after derivatization.

High-performance liquid chromatography (HPLC) is a suitable technique for the direct analysis of this compound in aqueous solutions. helixchrom.comajast.net Reversed-phase chromatography using a C18 column is a common approach for separating carboxylic acids and their salts. nih.govchromforum.org

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter that affects the retention of the analyte. Detection can be achieved using a UV detector if the molecule contains a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). nih.gov LC-MS provides both separation and mass information, enhancing the specificity of the analysis. chromforum.orgnih.gov

Table 5: Illustrative LC Method for the Analysis of this compound

| Parameter | Condition |

|---|---|

| LC System | HPLC with UV or MS detector |

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection Wavelength | 210 nm |

This table provides an example of a liquid chromatography method that could be employed for the separation and quantification of this compound.

Role and Applications of Tert Potassium Decanoate in Specialized Chemical Systems

Catalytic Activity of Potassium Carboxylates in Organic Transformations

Potassium salts of sterically hindered carboxylic acids, such as tert-potassium decanoate (B1226879) and its analogues, have emerged as versatile and effective bases in a variety of organic transformations. Their utility is often attributed to a combination of high basicity, favorable solubility in organic solvents, and the unique steric environment provided by the bulky alkyl groups.

Analogues of tert-potassium decanoate, particularly potassium pivalate (KOPiv), have been extensively studied as bases in palladium-catalyzed cross-coupling reactions. Potassium pivalate has demonstrated exceptional efficacy in Miyaura borylation reactions, where it can lead to significant rate enhancements compared to other common bases like potassium acetate (B1210297). acs.org This acceleration is largely credited to its superior solubility in organic solvents, which mitigates mass-transfer limitations that can hinder large-scale reactions. acs.org

In the realm of C-H activation, potassium pivalate plays a crucial role beyond that of a simple stoichiometric base. Mechanistic studies suggest that it can act as an internal base or proton shuttle in a Concerted Metalation-Deprotonation (CMD) pathway. In this process, a Pd(II)-pivalate species is formed, which then facilitates the rate-limiting C-H bond cleavage of the arene substrate. The bulky nature of the pivalate group influences the reactivity and selectivity of these transformations.

The broader family of potassium bases, including potassium tert-butoxide, is well-established in promoting various organic reactions. These strong, non-nucleophilic bases are effective in deprotonation and can catalyze reactions such as dehydrogenative silylation, intramolecular arylations, and C-alkylation of potassium enolates. rsc.orgnih.govnih.govnih.gov The use of potassium carbonate as a solid base in phase-transfer-catalyzed alkylation reactions further highlights the importance of potassium bases in generating carbanions from CH-acids for subsequent synthetic applications. acs.orgresearchgate.net

Table 1: Catalytic Applications of this compound Analogues in Organic Reactions

| Analogue | Catalyst System (Example) | Reaction Type | Role of Carboxylate/Base |

|---|---|---|---|

| Potassium Pivalate | Palladium | Miyaura Borylation | Base with high solubility, enhancing reaction rates. acs.org |

| Potassium Pivalate | Palladium | C-H Arylation | Acts as a proton shuttle in a Concerted Metalation-Deprotonation (CMD) pathway. |

| Potassium tert-Butoxide | N/A (Base-catalyzed) | Dehydrogenative Silylation | Strong base facilitating a radical chain mechanism. nih.gov |

| Potassium Neodecanoate | N/A (Catalyst) | Polyurethane Trimerization | Catalyst for the polyisocyanurate reaction. |

Potassium carboxylates, especially those with bulky substituents, are not merely passive bases but can actively participate in the catalytic cycle of transition metal-catalyzed reactions. mdpi.com In palladium-catalyzed processes, the carboxylate anion can displace other ligands to coordinate with the metal center. For instance, in C-H activation reactions, the formation of an active Pd(II)-pivalate species is a key step. This species is directly involved in the subsequent C-H bond cleavage.

Potential in Polymer Science and Advanced Materials Synthesis

The unique structural features of this compound suggest its potential utility in the field of polymer science, both as a catalyst or initiator and as a component in advanced material design.

Analogues of this compound are known to be effective catalysts in polymerization. Potassium neodecanoate, for example, is used as a trimerization catalyst for polyurethane and polyisocyanurate reactions, which are fundamental processes in the production of rigid polyurethane foams. usbio.netchemicalbook.com

Furthermore, potassium-based compounds are recognized for their ability to initiate the ring-opening polymerization (ROP) of cyclic esters like L-lactide to produce biodegradable polymers such as polylactic acid (PLA). nih.gov Non-toxic potassium complexes have been shown to be extremely active catalysts for this process. nih.gov Given the structural similarities, this compound could potentially act as an initiator for anionic ring-opening polymerization of various monomers, such as ε-caprolactone or activated aziridines. techscience.commdpi.com The bulky tert-alkyl group could influence the polymerization kinetics and the properties of the resulting polymer. Potassium tert-butoxide, a related strong potassium base, is a well-known initiator for the anionic polymerization of various monomers. techscience.comevonik.com

Table 2: Polymerization Reactions Catalyzed by this compound Analogues

| Analogue/Related Compound | Polymerization Type | Monomer(s) | Role |

|---|---|---|---|

| Potassium Neodecanoate | Polyaddition/Trimerization | Isocyanates | Catalyst for polyurethane/polyisocyanurate foam synthesis. usbio.net |

| Potassium Oximate Complexes | Ring-Opening Polymerization | L-Lactide | Highly active catalyst. nih.gov |

| Potassium tert-Butoxide | Anionic Polymerization | ε-Caprolactone | Initiator. techscience.com |

The amphiphilic nature of this compound, possessing a bulky hydrophobic hydrocarbon tail and a polar ionic carboxylate headgroup, makes it an interesting candidate for the construction of designed material architectures. This structure allows for the formation of supramolecular assemblies such as micelles or vesicles in aqueous solutions.

In materials science, such molecules can be used as templates or structure-directing agents in the synthesis of porous materials. Additionally, this compound could be incorporated as a counter-ion in ion-exchange polymers, thereby modifying the physical and chemical properties of the material. The sterically demanding nature of the decanoate group could be exploited to create specific free volume characteristics within a polymer matrix, potentially impacting properties like gas permeability or thermal stability.

Investigation of Interfacial Chemistry and Self-Organization Phenomena

The molecular structure of this compound—a potassium salt of a branched-chain carboxylic acid—is inherently amphiphilic. This duality of a nonpolar, bulky hydrocarbon tail and a polar, ionic headgroup dictates its behavior at interfaces and its tendency to undergo self-organization in solution.

This structure is characteristic of a surfactant, meaning it would be expected to adsorb at interfaces, such as the air-water or oil-water interface, and lower the surface or interfacial tension. In solution, above a certain concentration known as the critical micelle concentration (CMC), these molecules would likely self-assemble into aggregates (micelles) where the hydrophobic tails are shielded from the aqueous environment, and the hydrophilic heads are exposed.

Studies on the Formation of Structured Aggregates

The formation of structured aggregates such as micelles and vesicles is a hallmark of surfactants in aqueous solutions. This behavior is primarily dictated by the balance between the hydrophobic interactions of the alkyl chains and the hydrophilic nature of the carboxylate headgroup.

For linear-chain surfactants like potassium n-decanoate, the aggregation process is well-understood. Above a certain concentration, known as the critical micelle concentration (CMC), these molecules self-assemble into spherical or cylindrical micelles to minimize the contact between their hydrophobic tails and water. The structure of these aggregates is influenced by factors such as concentration, temperature, and the presence of electrolytes.

In the case of this compound, the presence of the bulky tert-butyl group at the alpha-position to the carboxylate is expected to introduce significant steric hindrance. This branching is known to affect the packing of surfactant molecules within an aggregate. Research on other branched-chain fatty acids has shown that such structures can increase the fluidity of lipid bilayers. nih.gov This suggests that micelles formed from this compound may be less compact and have a different geometry compared to their linear counterparts. The steric bulk of the headgroup could favor the formation of smaller, more spherical micelles or even prevent the formation of larger, elongated structures.

The table below provides a hypothetical comparison of expected properties for this compound and its linear isomer, potassium n-decanoate, based on general principles of surfactant chemistry.

| Property | Potassium n-decanoate (linear) | This compound (branched) | Rationale for Difference |

| Critical Micelle Concentration (CMC) | Lower | Higher | The bulky tert-butyl group can interfere with efficient packing, requiring a higher concentration for micellization. |

| Micelle Aggregation Number | Higher | Lower | Steric hindrance from the branched structure would likely limit the number of molecules that can pack into a single micelle. |

| Micelle Shape | Spherical, potentially transitioning to cylindrical at higher concentrations | Primarily spherical | The bulky headgroup would disfavor the packing required for the formation of cylindrical or other elongated structures. |

| Area per Molecule at the Interface | Smaller | Larger | The tert-butyl group occupies a larger cross-sectional area at the interface between the hydrophobic core and the aqueous phase. |

Interaction with Other Chemical Systems in Multiphase Environments

The behavior of surfactants in multiphase environments, such as oil-in-water emulsions or at the interface of immiscible liquids, is critical to their application. The efficiency of a surfactant in stabilizing such systems depends on its ability to reduce interfacial tension and form a stable film at the interface.

The branched structure of this compound is anticipated to influence its interactions with other chemical species in these environments. Studies on mixed surfactant systems have shown that branching in the hydrophobic group can reduce the interaction between different surfactant molecules in a mixed micelle. researchgate.net This effect is particularly pronounced when the branching is near the hydrophilic headgroup, as is the case with this compound. researchgate.net

This reduced interaction can have several consequences in multiphase systems:

Emulsion Stability: The steric hindrance provided by the tert-butyl group could create a more disordered and potentially less stable interfacial film when used as a sole emulsifier. However, in combination with other surfactants, it could disrupt packing and increase the fluidity of the interfacial layer, which might be beneficial in certain applications.

Mixed Micelle Formation: When mixed with other surfactants, either anionic, cationic, or non-ionic, this compound would likely lead to the formation of mixed micelles with a less ordered structure. The interaction parameter (β), which quantifies the synergism or antagonism between two surfactants in a mixed micelle, would be expected to be less negative (indicating weaker attraction) compared to mixtures involving its linear isomer.

Interaction with Polymers: In systems containing polymers, the bulky nature of this compound's headgroup could influence the binding of the surfactant to the polymer chain. The formation of polymer-surfactant complexes is driven by a combination of electrostatic and hydrophobic interactions. nih.gov The steric hindrance of the tert-butyl group might affect the optimal packing of surfactant aggregates along the polymer backbone.

The following table outlines the expected interaction behavior of this compound with other chemical systems, drawing parallels from studies on similar branched surfactants.

| Interacting System | Expected Behavior of this compound | Comparison with Potassium n-decanoate |

| Anionic Surfactants | Weaker attractive interactions in mixed micelles due to steric hindrance. | Stronger attractive or ideal mixing behavior. |

| Cationic Surfactants | Strong electrostatic attraction leading to the formation of catanionic vesicles or precipitates, but with a less ordered structure. | Similar strong electrostatic attraction but with more ordered aggregate structures. |

| Non-ionic Surfactants | Weak interactions, primarily driven by hydrophobic forces, with the bulky group potentially disrupting the packing of the non-ionic surfactants. | More ideal mixing behavior with potential for synergistic effects. |

| Polymers (e.g., Poly-electrolytes) | Formation of polymer-surfactant complexes, but with a potentially lower binding affinity and less cooperative binding due to steric hindrance. | Stronger and more cooperative binding to form well-defined polymer-surfactant structures. |

This table is based on general principles of colloid and interface science. Specific experimental data on this compound is not available.

Future Research Directions and Unresolved Questions in Tert Potassium Decanoate Chemistry

Development of Novel Green Chemistry Approaches for tert-Potassium Decanoate (B1226879) Synthesis

The development of environmentally benign and efficient synthetic routes to tert-potassium decanoate is a primary area for future research. Current methods for the synthesis of potassium carboxylates often rely on traditional techniques that may not align with the principles of green chemistry. Future efforts should focus on exploring sustainable methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Potential Green Synthetic Strategies:

Biocatalysis: The use of enzymes, such as lipases, could offer a highly selective and environmentally friendly route to tert-decanoic acid, the precursor to the target salt. Enzymatic reactions are typically conducted under mild conditions and in aqueous media, significantly reducing the environmental impact.

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a flow process for the synthesis of this compound from tert-decanoic acid and a potassium base would be a significant advancement.

Alternative Solvents: Research into the use of green solvents, such as ionic liquids or supercritical fluids, for the synthesis and purification of this compound could lead to more sustainable processes by replacing volatile and often toxic organic solvents.

A comparative analysis of potential green synthesis methodologies is presented in Table 1.

Table 1: Comparison of Potential Green Synthesis Approaches for this compound

| Synthesis Approach | Potential Advantages | Potential Challenges |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. | Enzyme stability and cost, potential for low reaction rates. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup cost, potential for clogging with solids. |

| Alternative Solvents | Reduced environmental impact, potential for improved solubility and reactivity. | Solvent cost and recyclability, compatibility with downstream processes. |

Exploration of Undiscovered Reactivity Patterns for the Branched Decanoate Anion

The sterically hindered nature of the tert-decanoate anion suggests that its reactivity may differ significantly from that of linear carboxylates. A thorough investigation into its participation in a wide range of organic transformations is warranted.

Areas for Exploration:

Nucleophilic Substitution Reactions: The bulky tert-butyl group adjacent to the carboxylate moiety is expected to influence the kinetics and regioselectivity of nucleophilic substitution reactions. Studies comparing its reactivity with less hindered carboxylates in reactions such as esterification and amidation would provide valuable mechanistic insights. Due to steric hindrance, enzymatic hydrolysis of esters derived from sterically demanding carboxylic acids can be challenging, suggesting that the tert-decanoate anion could impart unique stability to its ester derivatives rsc.org.

Decarboxylation Reactions: The stability of the resulting tertiary carbocation could facilitate decarboxylation reactions under specific conditions. Investigating the thermal and catalyzed decarboxylation of this compound could lead to novel synthetic methodologies.

Oxidation and Reduction Reactions: The branched alkyl chain may exhibit different reactivity towards oxidation and reduction compared to its linear counterparts. Exploring these reactions could uncover new functionalization strategies.

Integration of this compound into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecular architectures from simple starting materials. The integration of this compound into established MCRs, such as the Passerini and Ugi reactions, represents a promising avenue for future research.